molecular formula C21H21BrN2OS2 B15009413 N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}cyclohexanecarboxamide

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}cyclohexanecarboxamide

Cat. No.: B15009413
M. Wt: 461.4 g/mol
InChI Key: AXFGWHGDQPGOBL-UHFFFAOYSA-N
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Description

N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a benzothiazole ring, a bromophenyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromophenyl halide.

    Attachment of the Cyclohexanecarboxamide Moiety: This step involves the reaction of the intermediate with cyclohexanecarboxylic acid or its derivatives under amide coupling conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to modify the functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: New compounds with different substituents replacing the bromine atom.

Scientific Research Applications

N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacologically active compound, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole ring and bromophenyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **4,4’-((4-BROMOPHENYL)METHYL)SULFANYL-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE
  • **2-{[4-(4-BROMOPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE

Uniqueness

N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)CYCLOHEXANECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzothiazole ring and bromophenyl group, along with the cyclohexanecarboxamide moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H21BrN2OS2

Molecular Weight

461.4 g/mol

IUPAC Name

N-[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]cyclohexanecarboxamide

InChI

InChI=1S/C21H21BrN2OS2/c22-16-8-6-14(7-9-16)13-26-21-24-18-11-10-17(12-19(18)27-21)23-20(25)15-4-2-1-3-5-15/h6-12,15H,1-5,13H2,(H,23,25)

InChI Key

AXFGWHGDQPGOBL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)Br

Origin of Product

United States

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